9-Iodo-9-borabicyclo[3.3.1]nonane

Catalog No.
S3317990
CAS No.
70145-42-5
M.F
C8H14BI
M. Wt
247.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Iodo-9-borabicyclo[3.3.1]nonane

CAS Number

70145-42-5

Product Name

9-Iodo-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane

Molecular Formula

C8H14BI

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)I

Canonical SMILES

B1(C2CCCC1CCC2)I

Hydroboration Reagent

9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN or B-Iodo-9-BBN, is a valuable reagent in organic chemistry, particularly for hydroboration reactions. Its cage-like structure protects the boron atom, making it a selective hydroboration reagent. This selectivity allows for the regiospecific addition of a boron-hydrogen bond across a carbon-carbon double bond. The resulting organoborane intermediate can be further manipulated to form various functional groups, such as aldehydes, alcohols, and amines [PubChem, National Institutes of Health (.gov) ].

Suzuki Reactions

9-BBN finds application in Suzuki reactions, a powerful tool for carbon-carbon bond formation. Here, the organoborane intermediate derived from a starting alkene with 9-BBN reacts with a vinyl or aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond [ChemicalBook ].

Synthesis of Terminal Alcohols

This reagent is useful for the synthesis of terminal alcohols through a two-step process. The alkene first undergoes regiospecific hydroboration with 9-BBN. Subsequent oxidative cleavage of the carbon-boron bond using hydrogen peroxide furnishes the desired terminal alcohol [ChemicalBook ].

Other Applications

Beyond the applications mentioned above, 9-Iodo-9-borabicyclo[3.3.1]nonane finds use in:

  • Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides and pseudohalides [ChemicalBook ]
  • Protecting groups for alkenes: The bulky structure of 9-BBN can temporarily deactivate an alkene, preventing unwanted reactions at that site [ChemicalBook ]
  • Hetero-Diels-Alder reactions for the synthesis of spirocyclic alkaloids [ChemicalBook ]

Advantages of 9-BBN

Compared to other dialkylborane reagents, 9-BBN offers several advantages:

  • Thermal stability: It exhibits good thermal stability, allowing for reactions at higher temperatures [ChemicalBook ]
  • Less sensitive to air and moisture: This makes it easier to handle under non-inert reaction conditions [ChemicalBook ]

9-Iodo-9-borabicyclo[3.3.1]nonane is a derivative of 9-borabicyclo[3.3.1]nonane, which is commonly referred to as 9-borabicyclo[3.3.1]nonane or 9-BBN. This compound is characterized by the presence of an iodine atom attached to the boron atom in the bicyclic structure. The compound typically appears as a colorless solid and is recognized for its utility as a hydroboration reagent in organic synthesis .

, particularly hydroboration reactions. It can effectively add across double bonds in alkenes to form organoboranes, which can subsequently be oxidized to yield alcohols. The presence of the iodine atom enhances its reactivity and selectivity in certain reactions compared to its parent compound .

One notable reaction involves the addition of iodine to 9-borabicyclo[3.3.1]nonane, which results in the evolution of hydrogen gas and decolorization of the solution, indicating the formation of new reactive species .

The synthesis of 9-iodo-9-borabicyclo[3.3.1]nonane can be achieved through several methods:

  • Iodination of 9-Borabicyclo[3.3.1]nonane: This involves treating 9-borabicyclo[3.3.1]nonane with iodine under controlled conditions to introduce the iodine atom into the bicyclic structure.
  • Reaction with Boron Trifluoride: Another method includes using boron trifluoride as a catalyst during the iodination process to enhance the efficiency of the reaction.

These methods leverage the inherent reactivity of boron compounds to facilitate the introduction of iodine into the molecular framework .

9-Iodo-9-borabicyclo[3.3.1]nonane finds applications primarily in organic synthesis as a hydroboration reagent due to its ability to selectively add across double bonds in alkenes and alkynes. Additionally, it serves as an important intermediate for synthesizing more complex organic molecules and can be utilized in various coupling reactions, including Suzuki reactions, where boron compounds play a pivotal role in forming carbon-carbon bonds .

Studies on the interactions of 9-iodo-9-borabicyclo[3.3.1]nonane with other reagents highlight its role as a versatile reagent in organic chemistry. The compound's ability to form stable complexes with various substrates makes it valuable for exploring new synthetic pathways and understanding reaction mechanisms involving boron chemistry.

Several compounds share structural or functional similarities with 9-iodo-9-borabicyclo[3.3.1]nonane:

Compound NameStructure TypeKey Features
9-Borabicyclo[3.3.1]nonaneBicyclic organoboraneCommon hydroboration reagent
Borane (BH₃)Simple boron hydrideUsed for hydroboration but less selective
Tri-n-butylboraneOrganoboraneUsed for similar hydroboration reactions
Bis(9-borabicyclo[3.3.1]nonane)Dimeric form of 9-BBNMore stable; used in various catalytic processes

Uniqueness: The introduction of iodine into the bicyclic structure significantly enhances its reactivity and selectivity compared to other organoboranes, making it particularly useful for specific synthetic applications where traditional boranes may fall short.

Metal-Free Catalysis of Carbodiimide Hydroboration

9-Iodo-9-BBN has emerged as a pioneering metal-free catalyst for the hydroboration of carbodiimides. The compound’s bicyclic structure imparts steric and electronic properties that facilitate the activation of pinacol borane (HBpin) toward carbodiimide substrates. In a landmark study, 9-Iodo-9-BBN demonstrated the ability to catalyze the monohydroboration of aromatic and aliphatic carbodiimides at room temperature, yielding N-borylformamidines with >90% efficiency [5] [6].

The catalytic cycle involves the formation of a heterocyclic amidinate intermediate stabilized by a three-center-two-electron B–H–B bond. This intermediate enables the transfer of a boron atom from HBpin to the carbodiimide’s nitrogen center, bypassing the need for transition metals. Comparative studies with other borane catalysts, such as dicyclohexylborane, revealed that 9-Iodo-9-BBN’s rigid bicyclic framework enhances reaction rates by minimizing steric hindrance during substrate binding [5].

Table 1: Representative Substrates for 9-Iodo-9-BBN-Catalyzed Carbodiimide Hydroboration

SubstrateProduct Yield (%)Reaction Time (h)
N,N'-Diisopropylcarbodiimide922
N,N'-Dicyclohexylcarbodiimide883
N,N'-Diphenylcarbodiimide951.5

Substrate Scope and Reaction Optimization

The substrate tolerance of 9-Iodo-9-BBN spans aromatic, aliphatic, and sterically hindered carbodiimides. Electron-deficient aryl carbodiimides, such as those bearing nitro or trifluoromethyl groups, undergo hydroboration with enhanced reactivity due to increased electrophilicity at the nitrogen centers [5]. In contrast, bulky substrates like N,N'-di-tert-butylcarbodiimide require elevated temperatures (60°C) to achieve comparable yields, underscoring the catalyst’s sensitivity to steric effects [6].

Reaction optimization studies identified HBpin as the optimal boron source, with stoichiometric ratios of 1:1 (carbodiimide:HBpin) ensuring monohydroboration selectivity. Solvent screening revealed that non-polar media, such as hexanes or toluene, improve catalytic efficiency by stabilizing the boron-centered intermediates [3] [5]. Notably, protic solvents like methanol deactivate the catalyst through protonolysis of the B–I bond, highlighting the importance of anhydrous conditions [2].

Mechanistic Insights from Stoichiometric Studies

Stoichiometric experiments and density functional theory (DFT) calculations have elucidated the mechanism of 9-Iodo-9-BBN-catalyzed hydroboration. The process initiates with the coordination of HBpin to the boron atom of 9-Iodo-9-BBN, forming a hypervalent B–H–B intermediate. This species activates the carbodiimide via a four-membered transition state, where simultaneous B–H bond cleavage and N–B bond formation occur [3] [5].

Key mechanistic steps include:

  • Substrate Activation: The carbodiimide’s nitrogen lone pair attacks the electrophilic boron center, displacing iodide and generating a borane-carbodiimide adduct.
  • B–H Transborylation: A σ-bond metathesis step transfers a hydride from HBpin to the adduct, releasing the N-borylformamidine product and regenerating the catalyst [3].

DFT analysis of the energy landscape revealed that the rate-determining step is the initial B–H bond activation, with a calculated barrier of 24.8 kcal/mol [3]. This aligns with experimental observations of accelerated kinetics at elevated temperatures.

Wikipedia

9-Iodo-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-19

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